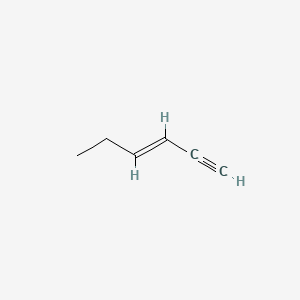
(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of amines. It is characterized by the presence of an indole ring system and a propan-2-amine group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide.
Attachment of the Propan-2-Amine Group: This can be achieved through reductive amination, where the indole derivative is reacted with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the amine group, potentially converting it to an alkylamine.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxindole derivatives: from oxidation.
Alkylamines: from reduction.
Nitrated, sulfonated, or halogenated indoles: from substitution.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and potential to form complex molecules.
Biology
- Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine
- Explored for its potential therapeutic effects, such as acting as a precursor to pharmaceuticals.
Industry
- Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride would depend on its specific biological target. Generally, it could interact with receptors or enzymes, modulating their activity. The indole ring might play a role in binding to specific sites, while the amine group could participate in hydrogen bonding or ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine: A stereoisomer with different biological activity.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethanamine: Lacks the propan-2-amine group, leading to different chemical properties.
1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-1-amine: Different positioning of the amine group affects its reactivity.
Uniqueness
- The specific stereochemistry and functional groups of (2R)-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)propan-2-amine dihydrochloride confer unique properties, making it distinct in terms of reactivity and potential applications.
Propiedades
Fórmula molecular |
C12H20Cl2N2 |
|---|---|
Peso molecular |
263.20 g/mol |
Nombre IUPAC |
(2R)-1-(1-methyl-2,3-dihydroindol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-9(13)7-10-3-4-12-11(8-10)5-6-14(12)2;;/h3-4,8-9H,5-7,13H2,1-2H3;2*1H/t9-;;/m1../s1 |
Clave InChI |
KMLKRIMOOZAHOA-KLQYNRQASA-N |
SMILES isomérico |
C[C@H](CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |
SMILES canónico |
CC(CC1=CC2=C(C=C1)N(CC2)C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




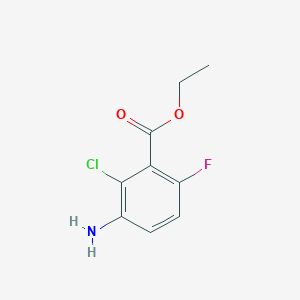
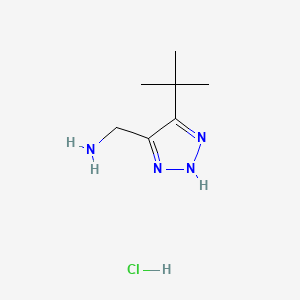
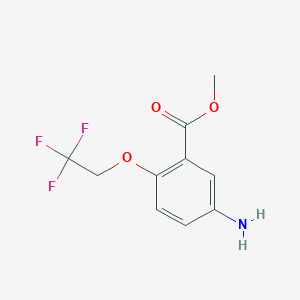


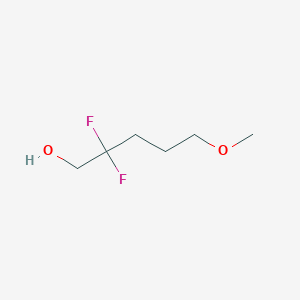
![Ethyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13578346.png)
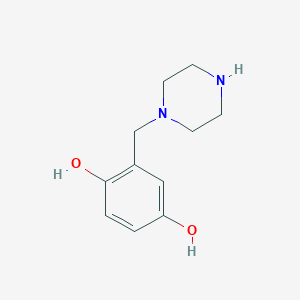
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
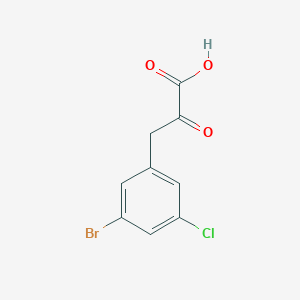
aminehydrochloride](/img/structure/B13578363.png)
